molecular formula C16H22N6O B2457544 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea CAS No. 921150-99-4

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2457544
CAS No.: 921150-99-4
M. Wt: 314.393
InChI Key: VCUYMNRUZHXYTQ-UHFFFAOYSA-N
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Description

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tetrazole ring, a cyclohexyl group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of cyclohexylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Attachment of the Tetrazole Ring to the Urea Backbone: The tetrazole derivative is then reacted with p-tolyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the urea moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring or the p-tolyl group, while reduction may lead to the formation of reduced urea derivatives.

Scientific Research Applications

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: The compound may be used as a tool to study biological processes and pathways, particularly those involving tetrazole and urea derivatives.

Mechanism of Action

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and urea moiety can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

Uniqueness

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is unique due to the specific combination of the tetrazole ring, cyclohexyl group, and p-tolyl group

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUYMNRUZHXYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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